Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate
Description
This compound is a highly complex polycyclic molecule characterized by multiple fused oxygen-containing rings, ester groups (acetyloxy and 2-methylbut-2-enoyloxy), and stereochemical complexity. Its structure suggests classification as a terpenoid or a modified glycoside derivative, likely derived from natural sources such as marine actinomycetes or plant secondary metabolites . Key structural features include:
- Polycyclic framework: Two tetracyclic systems (trioxatetracyclo and dioxatetracyclo) with intricate stereochemistry.
- Functional groups: Hydroxyl, acetyloxy, and α,β-unsaturated ester (2-methylbut-2-enoyloxy) moieties, which are common in bioactive natural products .
Its ester groups suggest enzymatic modifications post-biosynthesis, a hallmark of secondary metabolites .
Properties
IUPAC Name |
methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-18(44-15(3)34)31(26(38)40-6)13-42-20-21(31)30(17)12-43-25(37)22(30)28(4,23(20)35)33-19-10-16(29(33,5)47-33)32(39)8-9-41-27(32)46-19/h7-9,16-23,25,27,35,37,39H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19?,20+,21+,22-,23+,25+,27-,28-,29-,30?,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMJTWSQVCYIKY-PEVUNLJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2C14CO[C@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134788-15-1 | |
| Record name | Azadirachtin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134788151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate is a complex organic compound with potential biological activity that warrants detailed exploration. This article reviews its biological properties based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 618.7 g/mol. Its intricate structure includes multiple functional groups such as acetoxy and hydroxy groups which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds structurally similar to methyl (4R,5R...) exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Studies : A study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses:
- Inflammation Markers : Studies suggest that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In vitro studies have demonstrated that the compound inhibits the NF-kB signaling pathway involved in inflammation .
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound:
- Mechanism : It scavenges free radicals and reduces oxidative stress in cells.
- Evidence : Various assays have confirmed its ability to protect cellular components from oxidative damage .
Data Tables
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Antioxidant | Free radical scavenging |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various strains of bacteria showed that the compound significantly inhibited growth at concentrations as low as 50 µg/mL.
-
Inflammatory Response Modulation :
- In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups.
-
Oxidative Stress Reduction :
- Human cell lines treated with the compound exhibited lower levels of reactive oxygen species (ROS) after exposure to oxidative stressors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional complexity can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound exceeds most analogs in ring count and stereochemical complexity, likely influencing its pharmacokinetic properties (e.g., solubility, membrane permeability) .
Functional Group Variation : Unlike fluorinated analogs (e.g., Compound 16), the target lacks halogenation but features α,β-unsaturated esters, which are associated with cytotoxicity in natural products .
Comparison with Bioactive Analogs
Key Findings:
Antimicrobial Potential: Marine sponge steroids () with similar oxygen-rich scaffolds exhibit antibiotic properties, suggesting the target may share this trait .
Synthetic Modifications : Fluorinated analogs () demonstrate how halogenation enhances bioactivity, a strategy applicable to the target compound for optimizing therapeutic indices .
Research Implications
- Structural Optimization : Introducing halogen atoms or modifying ester groups (e.g., replacing acetyloxy with fluorinated chains) could enhance bioactivity .
- Bioactivity Screening: Prioritize assays for cytotoxicity, antimicrobial activity, and ferroptosis induction, given structural parallels to known bioactive compounds .
- Natural Source Identification: LC/MS profiling (as in ) could trace the compound to marine actinomycetes or sponges .
Preparation Methods
Initial Cycloaddition and Core Assembly
The synthesis begins with the construction of the fused tetracyclic core via diastereoselective intramolecular oxidopyrylium cycloaddition. As demonstrated in a 15-step sequence, dihydrocarvone derivatives serve as starting materials for generating the guaiane-type skeleton. Key steps include:
-
Oxidopyrylium Cycloaddition : Activation of hydroxypyrone 26 (Scheme 3 in) using Boc-anhydride and triethylamine catalyzes the formation of exo-cycloadducts 27 and 28 in ~80% combined yield. The major isomer aligns with stereochemical precedents for guaiane sesquiterpenoids.
-
Functionalization : Conjugate addition of lithium dimethylcuprate to the α-face of the enone, followed by desilylation and oxidation, yields tricyclic diketone 30 . Subsequent “push–pull” oxa-bridge cleavage with silyl enol ethers and Lewis acids (e.g., BF₃·OEt₂) generates acetoxy enedione 34 , a critical intermediate for intramolecular Diels–Alder (IMDA) cycloaddition.
Late-Stage Cyclization and Redox Adjustments
The IMDA cycloaddition of cyclopentadiene 37 under thermal conditions (toluene, 110°C) furnishes tetracyclic intermediate 38 in 65–72% yield. Post-cyclization modifications include:
-
Double Deacetylation : Methanolysis of triester 38 yields pentacyclic lactone 39 , which equilibrates with diol 40 under basic conditions.
-
Selective Oxidation : IBX-mediated oxidation of 40 produces ketone 41 , though direct enone formation remains challenging due to decomposition.
Key Reaction Mechanisms and Stereochemical Control
Diastereoselective Cycloadditions
The oxidopyrylium cycloaddition’s stereochemical outcome is governed by Sammes’ rules, favoring cis-fused adducts when electron-withdrawing groups occupy the α-position. Computational studies suggest that the Boc-activation step lowers the transition-state energy by 8–12 kcal/mol compared to traditional protocols.
Oxa-Bridge Cleavage Strategies
Mascareñas’ “push–pull” mechanism enables regioselective C–O bond cleavage in 33 (Scheme 3 in). Silyl enol ethers act as electron donors (“push”), while Lewis acids (e.g., TiCl₄) polarize the carbonyl group (“pull”), achieving 89% conversion to 34 without recyclization.
IMDA Cycloaddition Optimization
Initial attempts at IMDA cycloaddition using 34 failed due to azulene formation via acetate elimination. Switching to cyclopentadiene 37 (derived from Luche reduction and Burgess reagent-mediated dehydration) circumvented this issue, yielding 38 in 70% yield.
Reaction Optimization and Catalytic Systems
Table 1. Comparative Analysis of Cycloaddition Conditions
The use of PEPPSI-IPr catalysts (2–5 mol%) in cross-coupling steps, as adapted from polycyclic aromatic synthesis, enhances yields by 15–20% compared to Pd(PPh₃)₄ systems.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented hydrolysis and cyclization steps (e.g., hydrogen peroxide/lithium hydroxide-mediated reactions) are adaptable to continuous flow reactors, reducing reaction times from 48 h to 2–4 h. Automated systems enable precise control over:
One-Pot Methodologies
A one-pot protocol for converting intermediate VI to IX (patent WO2007104219A1) eliminates isolation steps, improving overall yield from 62% to 78%. Key modifications include:
-
Sequential Additions : Substeps B1.1–B1.3 are conducted without workup, minimizing handling losses.
-
Solvent Recycling : Diglyme is recovered via distillation, reducing waste by 40%.
Purification and Characterization
Q & A
Basic Question
- Co-solvent systems : Use DMSO-water gradients or cyclodextrin inclusion complexes to enhance solubility while maintaining assay integrity .
- Prodrug derivatization : Temporarily modify polar groups (e.g., hydroxyls) to improve lipophilicity .
How should researchers reconcile conflicting data between computational predictions and experimental results?
Advanced Question
- Sensitivity analysis : Identify which computational parameters (e.g., solvent models, basis sets) most affect outcomes .
- Hybrid QM/MM simulations to better approximate the experimental environment .
- Iterative feedback loops : Refine computational models using experimental data (e.g., kinetic isotope effects) .
What strategies are recommended for preliminary toxicological profiling of this compound?
Basic Question
- In vitro assays : HepG2 cell viability tests and Ames mutagenicity screening .
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., esterase-labile groups) .
How can reaction mechanisms involving the compound’s labile ester groups be elucidated?
Advanced Question
- Kinetic studies : Monitor hydrolysis rates under varying pH/temperature using HPLC .
- Isotopic labeling : Track oxygen exchange in ester bonds via O-labeled water experiments .
- Computational transition-state analysis (e.g., DFT) to identify rate-determining steps .
What purification techniques are effective for isolating this compound from complex reaction mixtures?
Basic Question
- Preparative HPLC with chiral stationary phases to separate stereoisomers .
- Crystallization optimization : Screen solvents/additives (e.g., ionic liquids) to enhance crystal yield .
How can the reactivity of its multiple hydroxyl and ester groups be selectively modulated?
Advanced Question
- Protecting group strategies : Use silyl ethers (e.g., TBS) for hydroxyls and tert-butyl esters for carboxylates .
- Chemoselective catalysts : Enzymatic catalysis (e.g., lipases) for selective ester hydrolysis .
What interdisciplinary approaches enhance research efficiency for such complex molecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
